Ethyl 4-(Chloromethyl)benzoate
Overview
Description
Introduction Ethyl 4-(Chloromethyl)benzoate is a chemical compound involved in various organic syntheses. It serves as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Synthesis Analysis The synthesis of Ethyl 4-(Chloromethyl)benzoate involves several chemical reactions, starting from basic organic components. For instance, a study described the synthesis of related metabolites through specific reactions, implying that similar methodologies can be applied to Ethyl 4-(Chloromethyl)benzoate (Sunthankar et al., 1993).
Molecular Structure Analysis The molecular structure of Ethyl 4-(Chloromethyl)benzoate and related compounds has been analyzed using techniques like X-ray crystallography. For example, the structure of a similar compound was determined, providing insights into the atomic arrangement and bonding (Manolov et al., 2012).
Chemical Reactions and Properties Ethyl 4-(Chloromethyl)benzoate undergoes various chemical reactions, including substitution and addition reactions, due to the presence of the chloromethyl group. The compound's properties, such as reactivity with nucleophiles, are crucial for its application in organic synthesis.
Physical Properties Analysis The physical properties of Ethyl 4-(Chloromethyl)benzoate, such as melting point, boiling point, and solubility, influence its handling and application in chemical syntheses. However, specific studies on these properties are not directly highlighted in the provided literature.
Chemical Properties Analysis The chemical properties, including acidity, basicity, and reactivity of Ethyl 4-(Chloromethyl)benzoate, are important for understanding its behavior in reactions. Studies on related compounds can offer insights into its chemical behavior and potential applications in synthesis (Pacheco et al., 2015).
Scientific Research Applications
Antiplatelet Activity : Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate derivatives, including compounds structurally related to Ethyl 4-(Chloromethyl)benzoate, have shown potential as novel antiplatelet drug candidates. These compounds inhibit platelet aggregation and P-selectin expression, suggesting their utility in thrombotic diseases (Chen et al., 2008).
Anti-Juvenile Hormone Agents : Ethyl 4-[(S)-2-benzylhexyloxy)]benzoate, derived from Ethyl 4-(Chloromethyl)benzoate, demonstrates strong anti-juvenile hormone activity. This leads to precocious metamorphosis in Bombyx mori (silkworm), indicating its potential use in insect control (Kaneko et al., 2011).
Polymerization Initiator : Ethyl 4-(dimethylamino)benzoate has been studied as an initiator in the spontaneous polymerization of aqueous acidic dental adhesive systems. This compound activates polymerization in the presence of various bases, crucial for dental adhesive applications (Bai et al., 2013).
Liquid Crystal Synthesis : Ethyl 4-((4-alkoxyphenyl)diazenyl)benzoate compounds have been synthesized and exhibit liquid crystalline properties. This suggests potential applications in liquid crystal displays (LCDs) and temperature sensing devices (Mehmood et al., 2018).
Structural Analysis : Raman spectroscopy studies of ethyl 4-(dimethylamino)benzoate in various solvents have provided insights into solute-solvent interactions. This research is significant for understanding molecular interactions in condensed phases (Mitambo & Loppnow, 1996).
properties
IUPAC Name |
ethyl 4-(chloromethyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-2-13-10(12)9-5-3-8(7-11)4-6-9/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTTXRFNOFFGPFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60298608 | |
Record name | Ethyl 4-(Chloromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60298608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(Chloromethyl)benzoate | |
CAS RN |
1201-90-7 | |
Record name | 1201-90-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124619 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 4-(Chloromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60298608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 4-(Chloromethyl)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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